6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide
Description
The compound 6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide features a hybrid heterocyclic architecture combining a 1,2,4-triazolone core, a pyridine substituent, and a methoxy-substituted indole carboxamide moiety. The triazolone ring (4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl) is substituted at position 3 with a pyridin-2-yl group, while the ethyl linker connects to a 6-methoxyindole-2-carboxamide group. Structural determination of such compounds typically employs crystallographic tools like SHELXL , though direct evidence for this compound’s characterization is absent in the sources.
Properties
IUPAC Name |
6-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-25-18(15-5-3-4-8-21-15)24-26(20(25)28)10-9-22-19(27)17-11-13-6-7-14(29-2)12-16(13)23-17/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBCHPSEZMGJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide (CAS Number: 1396758-36-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.4 g/mol. The structure features an indole core linked to a triazole derivative, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O3 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1396758-36-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring indole and triazole moieties. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluated the effects of a related triazole compound on human cancer cell lines. The compound exhibited an IC50 value of approximately 25 µM against A549 lung cancer cells, indicating substantial growth inhibition and potential for further development as an anticancer agent .
Anti-inflammatory Properties
Compounds with indole structures are recognized for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its anti-inflammatory activity by modulating inflammatory pathways.
Research Findings:
In vitro studies demonstrated that related compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests that 6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide may similarly exert anti-inflammatory effects .
Antimicrobial Activity
The pyridine and triazole components in the structure may contribute to antimicrobial properties. Triazoles are known to exhibit antifungal activity, while pyridine derivatives have shown promise against bacterial strains.
Evidence:
A related study indicated that triazole-containing compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Triazole derivatives often activate apoptotic pathways in cancer cells.
- Cytokine Modulation: Indole derivatives can inhibit inflammatory cytokines.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing indole and triazole structures exhibit various pharmacological properties, including:
1. Antimicrobial Activity
Studies have shown that indole derivatives can possess significant antimicrobial properties. Compounds similar to 6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide have demonstrated efficacy against various bacterial strains and fungi . The triazole ring contributes to the antimicrobial activity by interfering with the synthesis of essential cellular components in pathogens.
2. Anticancer Potential
The indole framework is frequently associated with anticancer activity due to its ability to modulate multiple signaling pathways involved in cell proliferation and apoptosis. Research into similar compounds has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines . The unique structural components of this compound may enhance its effectiveness as a potential anticancer agent.
3. Anti-inflammatory Effects
Compounds with indole and triazole structures have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in inflammatory diseases .
Applications in Medicinal Chemistry
Given its diverse biological activities, 6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is being investigated for several applications:
1. Drug Development
The compound's unique structure makes it a candidate for drug development targeting infectious diseases and cancer. Its ability to interact with specific biological targets can be exploited to design new therapeutics that are more effective than existing treatments.
2. Structure–Activity Relationship (SAR) Studies
Understanding the relationship between the compound's structure and its biological activity can guide the design of more potent derivatives. SAR studies have been instrumental in identifying key functional groups that enhance activity while minimizing toxicity .
Case Studies
Several studies have documented the effectiveness of similar compounds in preclinical models:
Comparison with Similar Compounds
Imazamox and Imazethapyr (Herbicides)
- Core Structure: Imidazolinone (a fused bicyclic system with a triazolone-like motif).
- Substituents :
- Activity: Both are acetolactate synthase (ALS) inhibitors, widely used as herbicides.
Compound 84696-86-6 ()
- Core Structure : Isoindole-1,3-dione linked to a pyrazolone.
- Substituents : Phenyl and dodecylphenyl groups.
- Relevance : Demonstrates how hydrophobic substituents (e.g., dodecylphenyl) enhance binding to lipid-rich targets, contrasting with the target compound’s pyridine and methoxy groups, which may improve solubility .
Indole Carboxamide Derivatives
The indole-2-carboxamide group is prevalent in pharmaceuticals. Comparisons include:
Compound 4-((3-Cyclopropyl-1-Ethyl-1H-Pyrazol-5-yl)Amino)-7-(3,5-Dimethylisoxazol-4-yl)-N-(3-(2-(2-(3-((2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-yl)Amino)Propoxy)Ethoxy)Ethoxy)Propyl)-6-Methoxy-9H-Pyrimido[4,5-b]Indole-2-Carboxamide ()
- Core Structure : Pyrimidoindole carboxamide with a polyethylene glycol (PEG)-like linker.
- Substituents: Cyclopropylpyrazole and dioxopiperidinyl isoindolinone.
- Relevance: The PEG linker in this compound enhances bioavailability, a feature absent in the target compound.
Substituent-Driven Activity Trends
Table 1: Substituent Comparison of Triazolone/Imidazolinone Derivatives
- Pyridine vs.
- Methoxyindole: The 6-methoxy group on the indole ring could enhance membrane permeability compared to non-substituted indoles.
Methodological Considerations
Crystallographic tools like SHELXL and WinGX/ORTEP are critical for resolving complex heterocyclic structures. For instance, SHELXL’s robust refinement algorithms enable precise modeling of anisotropic displacement parameters in triazolone derivatives, ensuring accurate bond-length and angle data.
Preparation Methods
Friedel-Crafts Acylation Approach
The synthesis begins with ethyl 5-chloro-6-methoxyindole-2-carboxylate (6 ), prepared via Friedel-Crafts acylation of commercially available ethyl 5-chloroindole-2-carboxylate. Acylation at the C3 position is avoided to preserve the 6-methoxy substituent. Hydrolysis of the ester under basic conditions yields 6-methoxy-1$$ H $$-indole-2-carboxylic acid (10a ):
$$
\text{Ethyl 6-methoxyindole-2-carboxylate} \xrightarrow{\text{NaOH (aq)}} \text{6-Methoxy-1$$ H $$-indole-2-carboxylic acid} \quad
$$
Key Data :
- Yield: 85–90% after purification.
- Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 12.1 (s, 1H, COOH), 7.52 (d, $$ J = 8.4 $$ Hz, 1H, H7), 6.92 (s, 1H, H3), 6.72 (d, $$ J = 8.4 $$ Hz, 1H, H4), 3.85 (s, 3H, OCH$$ _3 $$).
Synthesis of 2-(4-Methyl-5-Oxo-3-(Pyridin-2-yl)-4,5-Dihydro-1$$ H $$-1,2,4-Triazol-1-yl)Ethanamine
Preparation of Pyridine-2-Carbohydrazide
Pyridine-2-carboxylic acid hydrazide (54 ) is synthesized from methyl pyridine-2-carboxylate via hydrazinolysis:
$$
\text{Methyl pyridine-2-carboxylate} \xrightarrow{\text{NH$$ _2 $$NH$$ _2 \cdot $$H$$ _2 $$O}} \text{Pyridine-2-carbohydrazide} \quad
$$
Key Data :
Formation of the Triazolone Core
Reaction of 54 with methyl isocyanate forms $$ N' $$-methyl-$$ N $$-(pyridine-2-carbonyl)hydrazinecarboxamide, which cyclizes under basic conditions to yield 3-(pyridin-2-yl)-4-methyl-1,2,4-triazol-5(4$$ H $$)-one (55 ):
$$
\text{Pyridine-2-carbohydrazide} + \text{Methyl isocyanate} \xrightarrow{\text{NaOH (aq)}} \text{3-(Pyridin-2-yl)-4-methyl-1,2,4-triazol-5(4$$ H $$)-one} \quad
$$
Key Data :
Introduction of the Ethylamine Side Chain
Alkylation of 55 with 2-bromoethylamine hydrobromide in the presence of K$$ _2 $$CO$$ _3 $$ affords the target amine:
$$
\text{55} + \text{2-Bromoethylamine hydrobromide} \xrightarrow{\text{K$$ _2 $$CO$$ _3 $$, DMF}} \text{2-(4-Methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1$$ H $$-1,2,4-triazol-1-yl)ethanamine} \quad
$$
Key Data :
- Yield: 65%.
- Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 8.68 (d, $$ J = 4.8 $$ Hz, 1H), 8.18 (t, $$ J = 7.8 $$ Hz, 1H), 7.82 (d, $$ J = 7.8 $$ Hz, 1H), 7.48 (m, 1H), 3.92 (t, $$ J = 6.0 $$ Hz, 2H, N–CH$$ _2 $$), 3.38 (s, 3H, N–CH$$ _3 $$), 2.88 (t, $$ J = 6.0 $$ Hz, 2H, CH$$ _2 $$NH$$ _2 $$).
Amide Bond Formation
Coupling Reagents and Conditions
The final coupling employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and $$ N,N $$-diisopropylethylamine (DIPEA) in anhydrous DMF:
$$
\text{6-Methoxy-1$$ H $$-indole-2-carboxylic acid} + \text{Triazolone ethylamine} \xrightarrow{\text{BOP, DIPEA}} \text{Target compound} \quad
$$
Optimization Data :
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| BOP | 88 | 99 |
| EDC/DMAP | 76 | 95 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (DMSO-$$ d_6 $$) : δ 12.2 (s, 1H, indole NH), 11.5 (s, 1H, CONH), 8.70 (d, $$ J = 4.8 $$ Hz, 1H, Py-H), 8.20 (t, $$ J = 7.8 $$ Hz, 1H, Py-H), 7.85 (d, $$ J = 7.8 $$ Hz, 1H, Py-H), 7.50 (m, 1H, Py-H), 7.45 (d, $$ J = 8.4 $$ Hz, 1H, H7), 6.90 (s, 1H, H3), 6.70 (d, $$ J = 8.4 $$ Hz, 1H, H4), 3.88 (s, 3H, OCH$$ _3 $$), 3.82 (t, $$ J = 6.0 $$ Hz, 2H, N–CH$$ _2 $$), 3.35 (s, 3H, N–CH$$ _3 $$), 2.80 (t, $$ J = 6.0 $$ Hz, 2H, CH$$ _2 $$NH).
Mass Spectrometry (MS)
- ESI-MS : $$ m/z $$ 479.2 [M+H]$$ ^+ $$, calculated 478.5.
Q & A
Q. What are the recommended synthetic strategies for 6-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide?
The compound’s synthesis can be approached via multi-step protocols involving:
- Condensation reactions : For example, coupling indole-2-carboxamide derivatives with functionalized triazole intermediates under reflux in acetic acid (3–5 hours) .
- Protection/deprotection steps : Use of sodium acetate as a base and acetic acid as a solvent to stabilize reactive intermediates .
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, pyridyl, and triazole groups) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtained .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Systematic optimization involves:
- Design of Experiments (DoE) : Varying temperature, solvent (e.g., acetic acid vs. DMF), and stoichiometry to identify critical parameters .
- Catalyst screening : Testing bases like sodium acetate or DIPEA to enhance condensation efficiency .
- Inert atmosphere : Using nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., pyridyl or triazole moieties) .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., indole-triazole hybrids) to identify pharmacophoric groups critical for activity .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and rule out false positives .
- Metabolic stability studies : Assess whether discrepancies arise from differential cytochrome P450 metabolism using liver microsomes .
Q. How do researchers address challenges in characterizing unstable intermediates during synthesis?
- Low-temperature techniques : Conduct reactions at –20°C to stabilize reactive intermediates (e.g., diazo compounds) .
- In-situ monitoring : Use FTIR or HPLC to track reaction progress without isolating unstable species .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., NH in triazole) during synthesis .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Molecular dynamics simulations : Predict solubility and logP values using software like Schrödinger or GROMACS .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for enhanced bioactivity .
Q. How can researchers validate the compound’s purity for in vitro assays?
- HPLC with dual detection : Use UV (254 nm) and evaporative light scattering (ELS) detectors to detect impurities below 0.1% .
- Elemental analysis : Confirm stoichiometry (C, H, N, S) to ensure absence of solvent residues .
Comparative Analysis
Q. How does this compound compare to other indole-triazole hybrids in terms of synthetic complexity?
- Structural complexity : The pyridyl-triazole-ethyl linker introduces steric hindrance, requiring longer reaction times (5–7 hours) compared to simpler aryl-triazoles (3–5 hours) .
- Yield trade-offs : Reported yields (40–60%) are lower than those for non-polar analogs (70–80%) due to solubility challenges .
Q. What are the key differences in biological target selectivity between this compound and its analogs?
- Kinase inhibition : The methoxy-indole group enhances selectivity for tyrosine kinases over serine/threonine kinases compared to non-substituted indoles .
- Cytotoxicity : Pyridyl-triazole moieties reduce off-target effects in cancer cell lines (IC₅₀ > 50 μM) versus chlorophenyl derivatives (IC₅₀ < 10 μM) .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Cell-specific metabolism : Use gene expression profiling (e.g., RNA-seq) to identify detoxification enzymes (e.g., GSTs) that vary between lines .
- Redox sensitivity : Assess whether reactive oxygen species (ROS) generation contributes to variability using fluorescent probes like DCFH-DA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
